

Application Notes and Protocols: Buchwald-Hartwig Amination Catalyzed by Ni(COD)₂

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Compound of Interest

Compound Name: *Bis(1,5-cyclooctadiene)nickel(0)*

Cat. No.: B103923

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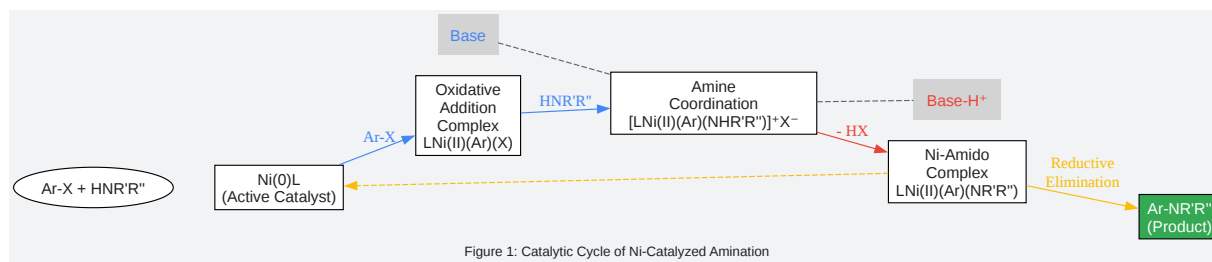
Introduction

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C–N) bonds through the cross-coupling of amines with aryl halides and pseudohalides. While palladium has historically dominated this field, catalysts based on nickel, a more earth-abundant and cost-effective metal, have emerged as powerful alternatives.[1] **Bis(1,5-cyclooctadiene)nickel(0)**, Ni(COD)₂, is a particularly effective and widely used Ni(0) precatalyst. Due to the lability of the cyclooctadiene (COD) ligands, it serves as an excellent source of a "naked nickel" catalyst that can readily enter the catalytic cycle.[2]

These application notes provide a comprehensive overview of the use of Ni(COD)₂ in Buchwald-Hartwig amination, covering reaction scope, conditions, and detailed experimental protocols for researchers in synthetic chemistry and drug development.

Catalytic Cycle

The generally accepted mechanism for the nickel-catalyzed Buchwald-Hartwig amination proceeds through a Ni(0)/Ni(II) catalytic cycle. The cycle is initiated by the oxidative addition of an aryl electrophile to the active Ni(0) species. This is followed by coordination of the amine, deprotonation by a base to form a nickel-amido intermediate, and finally, reductive elimination to yield the desired aryl amine product and regenerate the Ni(0) catalyst.[3][4]



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Caption: A simplified representation of the Ni(0)/Ni(II) catalytic cycle.

Application Notes

1. Precatalyst Handling: Ni(COD)₂ is an air- and moisture-sensitive reagent. All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent decomposition and ensure catalytic activity.[2]

2. Reaction Scope:

- **Aryl Electrophiles:** The methodology is effective for a wide range of aryl electrophiles. While aryl iodides and bromides are common, the system is particularly valuable for activating less reactive aryl chlorides and phenol derivatives like aryl sulfamates.[5][6] Electron-withdrawing and electron-donating groups on the aromatic ring are generally well-tolerated.[5]
- **Amines:** The reaction accommodates a broad scope of amine coupling partners. This includes cyclic and acyclic secondary amines, primary alkylamines, and anilines.[5] Sterically hindered amines can also be successfully coupled.[7]

3. Ligand Selection: While some "ligand-free" conditions have been reported, the efficiency and scope of the Ni(COD)₂-catalyzed amination are significantly enhanced by the use of ancillary ligands.[2]

- **N-Heterocyclic Carbenes (NHCs):** NHC ligands, such as SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride), are highly effective for this transformation,

promoting high yields and broad substrate scope, particularly in the amination of challenging substrates like aryl sulfamates.[5][8]

- Phosphine Ligands: Sterically hindered phosphine ligands, such as those developed by Buchwald, have also proven effective in nickel-catalyzed cross-couplings.[9]

4. Base and Solvent:

- Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most commonly used and effective base for these reactions.[5]
- Solvent: Anhydrous, polar aprotic solvents are typically used. Dioxane and 2-methyl-tetrahydrofuran (2-Me-THF) have been shown to be excellent solvents for this transformation.[5][6]

Quantitative Data

The following tables summarize representative results for the Ni(COD)₂-catalyzed Buchwald-Hartwig amination, demonstrating the reaction's scope and efficiency.

Table 1: Nickel-Catalyzed Amination of Aryl Sulfamates with Morpholine[5] Conditions: [Ni(cod)₂] (5 mol%), SIPr·HCl (10 mol%), sulfamate substrate (1 equiv), morpholine (1.2 equiv), NaOtBu (1.4 equiv), dioxane (0.2 M), 80°C for 3 h.

Entry	Aryl Sulfamate	Yield (%)
1	Phenyl-	95
2	4-Methylphenyl-	92
3	3-Methylphenyl-	95
4	4-(CF ₃)phenyl-	91
5	4-Methoxyphenyl-	96
6	2-Methylphenyl-	88
7	1-Naphthyl-	94
8	2-Naphthyl-	91

Table 2: Scope of Amine Coupling Partners with Phenyl Sulfamate[5] Conditions: [Ni(cod)₂] (5 mol%), SiPr·HCl (10 mol%), phenyl sulfamate (1 equiv), amine (1.2 equiv), NaOtBu (1.4 equiv), dioxane (0.2 M), 80°C for 3 h.

Entry	Amine	Yield (%)
1	Piperidine	91
2	N-Methylbenzylamine	89
3	Di-n-butylamine	86
4	Aniline	85
5	4-Methoxyaniline	88
6	2,6-Dimethylaniline	75
7	4-(Pyridin-2-yl)piperazine	81
8	Carbazole	70

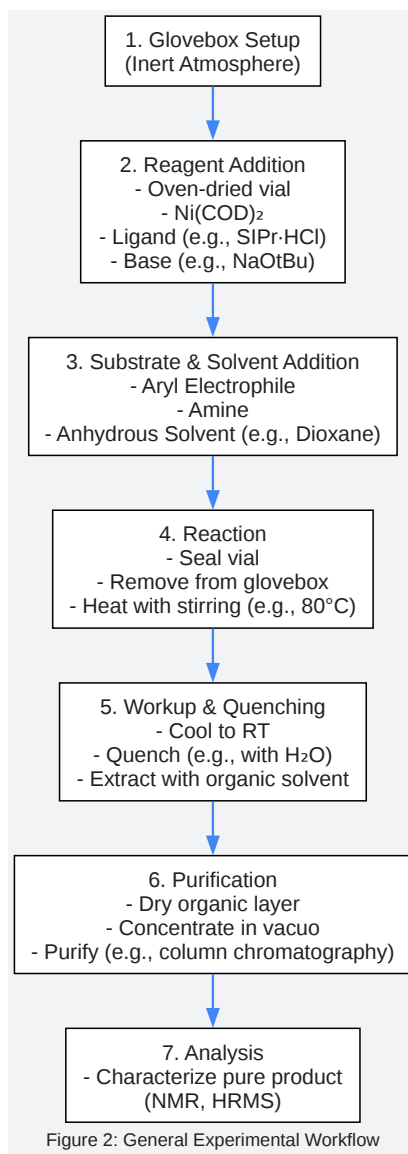
Table 3: Optimization of Reaction Conditions[2][10]

Entry	Catalyst (mol%)	Ligand (mol%)	Base (equiv)	Solvent	Temp (°C)	Yield (%)
1 ¹	Ni(acac) ₂ (10)	tBubpy (10)	K ₂ CO ₃ (2)	DME	RT	34
2 ¹	Ni(COD) ₂ (10)	tBubpy (10)	K ₂ CO ₃ (2)	DME	RT	80
3 ²	NiBr ₂ (dme) (10)	None	NaOtBu (2)	DMA	100	95
4 ²	Ni(COD) ₂ (10)	None	NaOtBu (2)	DMA	100	88

¹Data from a photochemically driven carboxylative amination.[[10](#)] ²Data from a "naked nickel" amination of 3-bromopyridine with piperidine.[[2](#)]

Experimental Protocols

The following diagram outlines the general workflow for setting up a Ni(COD)₂-catalyzed amination reaction.



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Caption: A step-by-step workflow for a typical Ni-catalyzed amination experiment.

Detailed Protocol: General Procedure for the Nickel-Catalyzed Amination of Aryl Sulfamates[5]

This protocol is representative for a reaction on a 0.5 mmol scale.

Reagents and Equipment:

- Ni(COD)₂ (6.9 mg, 0.025 mmol, 5 mol%)

- SIPr-HCl (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) (21.3 mg, 0.05 mmol, 10 mol%)
- Sodium tert-butoxide (NaOtBu) (67 mg, 0.7 mmol, 1.4 equiv)
- Aryl sulfamate (0.5 mmol, 1.0 equiv)
- Amine (0.6 mmol, 1.2 equiv)
- Anhydrous 1,4-dioxane (2.5 mL, 0.2 M)
- Oven-dried 4 mL screw-cap vial with a PTFE-lined cap
- Stir bar
- Glovebox or Schlenk line setup
- Heating block or oil bath

Procedure:

- Preparation (in a glovebox): To an oven-dried 4 mL vial containing a stir bar, add Ni(COD)₂ (6.9 mg), SIPr-HCl (21.3 mg), and NaOtBu (67 mg).
- Substrate Addition (in a glovebox): Add the aryl sulfamate (0.5 mmol) and the amine (0.6 mmol) to the vial. If the amine is a liquid, it can be added via syringe.
- Solvent Addition (in a glovebox): Add anhydrous 1,4-dioxane (2.5 mL).
- Reaction: Tightly seal the vial with the screw cap. Remove the vial from the glovebox and place it in a preheated heating block or oil bath set to 80°C. Stir the reaction mixture for the specified time (typically 3-12 hours). Monitor the reaction progress by TLC or LC-MS if desired.
- Workup: After the reaction is complete, allow the vial to cool to room temperature. Dilute the mixture with ethyl acetate (10 mL) and quench by adding water (10 mL).

- Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
- Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Isolation: Purify the crude residue by flash column chromatography on silica gel to afford the desired aryl amine product.
- Characterization: Confirm the identity and purity of the product using standard analytical techniques (^1H NMR, ^{13}C NMR, HRMS).

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References

1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
 2. pubs.acs.org [pubs.acs.org]
 3. dokumen.pub [dokumen.pub]
 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
 5. Nickel-Catalyzed Amination of Aryl Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
 6. pubs.acs.org [pubs.acs.org]
 7. orgsyn.org [orgsyn.org]
 8. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
 9. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
 10. chemrxiv.org [chemrxiv.org]
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